1-(Aminomethyl)cyclopropane-1-carbothioamidehydrochloride
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Overview
Description
1-(Aminomethyl)cyclopropane-1-carbothioamide hydrochloride is a chemical compound that features a cyclopropane ring substituted with an aminomethyl group and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(aminomethyl)cyclopropane-1-carbothioamide hydrochloride can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
1-(Aminomethyl)cyclopropane-1-carbothioamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(Aminomethyl)cyclopropane-1-carbothioamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological processes and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(aminomethyl)cyclopropane-1-carbothioamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as a partial agonist at certain receptor sites or as an inhibitor of specific enzymes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Aminomethyl)cyclopropane-1-carboxylic acid: A related compound with a carboxylic acid group instead of a carbothioamide group.
1-(Hydroxymethyl)cyclopropane-1-carboxylic acid: Features a hydroxymethyl group in place of the aminomethyl group.
1-(Methoxymethyl)cyclopropane-1-carboxylic acid: Contains a methoxymethyl group instead of the aminomethyl group.
Uniqueness
1-(Aminomethyl)cyclopropane-1-carbothioamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C5H11ClN2S |
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Molecular Weight |
166.67 g/mol |
IUPAC Name |
1-(aminomethyl)cyclopropane-1-carbothioamide;hydrochloride |
InChI |
InChI=1S/C5H10N2S.ClH/c6-3-5(1-2-5)4(7)8;/h1-3,6H2,(H2,7,8);1H |
InChI Key |
GJYXMNLHBKZLBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C(=S)N.Cl |
Origin of Product |
United States |
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